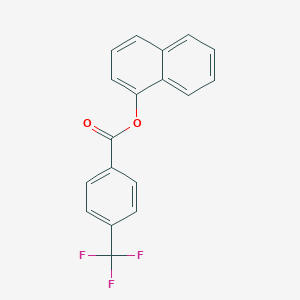

1-naphthyl4-(trifluoromethyl)benzoate

Description

1-Naphthyl 4-(trifluoromethyl)benzoate is an aromatic ester comprising a benzoate backbone substituted with a trifluoromethyl (-CF₃) group at the para position and a 1-naphthyl ester group. The trifluoromethyl group is strongly electron-withdrawing, enhancing the compound’s stability against hydrolysis and metabolic degradation compared to non-fluorinated analogs.

Properties

Molecular Formula |

C18H11F3O2 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

naphthalen-1-yl 4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C18H11F3O2/c19-18(20,21)14-10-8-13(9-11-14)17(22)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

WKFGJLMXHAHWEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthyl4-(trifluoromethyl)benzoate typically involves the esterification of 4-Trifluoromethylbenzoic acid with 1-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-naphthyl4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Trifluoromethylbenzoic acid and 1-naphthol.

Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Hydrolysis: 4-Trifluoromethylbenzoic acid and 1-naphthol.

Reduction: 4-Methylbenzoic acid, 1-naphthyl ester.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

1-naphthyl4-(trifluoromethyl)benzoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.

Biology: Investigated for its potential as a probe in biochemical assays due to its fluorescent properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-naphthyl4-(trifluoromethyl)benzoate depends on its specific application. In biochemical assays, its fluorescent properties can be exploited to monitor biological processes. In drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

| Compound Name | Ester Group | Substituent(s) | Purity | Molecular Weight (g/mol)* | Predicted logP* | Key Features |

|---|---|---|---|---|---|---|

| 1-Naphthyl 4-(trifluoromethyl)benzoate | 1-naphthyl | -CF₃ (para) | N/A | ~308.3 | ~4.8 | High lipophilicity, UV-active |

| Methyl 4-(trifluoromethyl)benzoate | Methyl | -CF₃ (para) | 99% | ~204.1 | ~2.5 | Lower MW, higher polarity |

| Methyl 4-(bromomethyl)benzoate | Methyl | -CH₂Br (para) | 98% | ~229.0 | ~2.1 | Reactive bromine for substitutions |

| Methyl 4-(cyanoacetyl)benzoate | Methyl | -COCH₂CN (para) | 98% | ~219.2 | ~1.8 | Electron-withdrawing cyano group |

| Methyl 4-(imidazol-1-yl)benzoate | Methyl | -C₃H₃N₂ (para) | 99% | ~202.2 | ~1.3 | Heterocyclic functionality |

*Molecular weights and logP values are calculated using ChemDraw and PubChem predictors.

Impact of Ester Group Variation

1-Naphthyl vs. Methyl Esters :

The 1-naphthyl group increases molecular weight by ~104 g/mol compared to methyl esters, significantly raising lipophilicity (logP ~4.8 vs. ~2.5 for methyl-CF₃). This makes the naphthyl derivative less soluble in polar solvents (e.g., water) but more compatible with lipid membranes or hydrophobic matrices. The naphthyl group also enhances UV absorbance due to extended conjugation, which is advantageous in photochemical applications.Reactivity :

Methyl esters (e.g., Methyl 4-(bromomethyl)benzoate ) are more reactive in nucleophilic substitutions (e.g., SN2 reactions) due to the smaller ester group’s lower steric hindrance. In contrast, the bulky naphthyl group may slow hydrolysis or substitution reactions.

Substituent Effects

Trifluoromethyl (-CF₃) :

Present in both the target compound and Methyl 4-(trifluoromethyl)benzoate , the -CF₃ group stabilizes the aromatic ring through electron withdrawal, reducing susceptibility to oxidation. This group is common in agrochemicals and pharmaceuticals for enhancing metabolic stability.Bromomethyl (-CH₂Br) :

Methyl 4-(bromomethyl)benzoate contains a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of such a reactive site in the naphthyl-CF₃ derivative limits its utility in metal-catalyzed syntheses.- This contrasts with the -CF₃ group, which primarily affects ring electronics without introducing acidic protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.